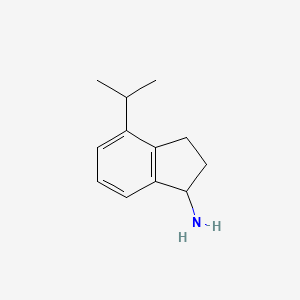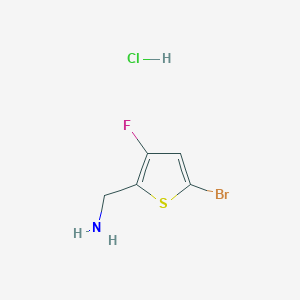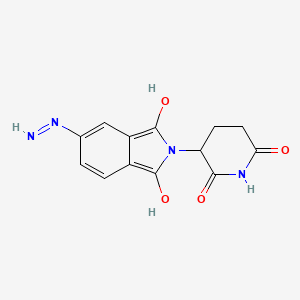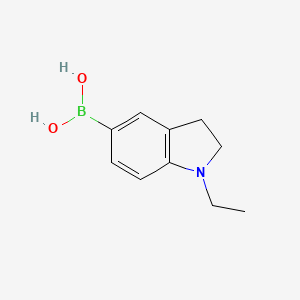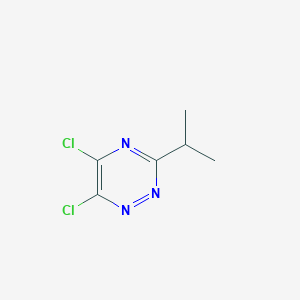
5,6-Dichloro-3-isopropyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-3-isopropyl-1,2,4-triazine: is a chemical compound belonging to the triazine family, characterized by a triazine ring substituted with chlorine atoms and an isopropyl group. Triazines are a class of heterocyclic compounds that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3-isopropyl-1,2,4-triazine typically involves the nucleophilic substitution of chlorine atoms on a triazine ring. One common method starts with 3,5,6-trichloro-1,2,4-triazine, which undergoes nucleophilic substitution with isopropylamine to yield the desired compound . The reaction is usually carried out in an organic solvent such as tetrahydrofuran at low temperatures to control the reactivity and selectivity of the substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-3-isopropyl-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of triazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as isopropylamine, sodium benzenethiolate, and methoxides are commonly used.
Oxidation: Reagents like Jones reagent or TEMPO can be employed for oxidation reactions.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Nucleophilic Substitution: Substituted triazines with various functional groups depending on the nucleophile used.
Oxidation: Oxidized triazine derivatives.
Hydrolysis: Hydrolyzed triazine products.
Scientific Research Applications
Chemistry: 5,6-Dichloro-3-isopropyl-1,2,4-triazine is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals .
Biology and Medicine: The compound has been studied for its potential biological activities, including herbicidal properties . It is also investigated for its role as a building block in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-isopropyl-1,2,4-triazine involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits key enzymes involved in plant growth, leading to the disruption of essential metabolic pathways . The compound’s structure allows it to bind selectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
- 2,4-Dichloro-6-isopropyl-1,3,5-triazine
- 2,4-Dichloro-6-isopropylamino-1,3,5-triazine
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
Comparison: 5,6-Dichloro-3-isopropyl-1,2,4-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C6H7Cl2N3 |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
5,6-dichloro-3-propan-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C6H7Cl2N3/c1-3(2)6-9-4(7)5(8)10-11-6/h3H,1-2H3 |
InChI Key |
OYWPRPYKPGWXID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(N=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)
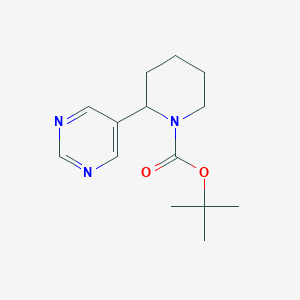
![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)







